molecular formula C13H18N4O4 B13512468 2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid

2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid

Cat. No.: B13512468
M. Wt: 294.31 g/mol
InChI Key: ZKLBUQVWUGAFBS-UHFFFAOYSA-N
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Description

2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid: BOC-L-HIS (TRT)-AIB-OH , is a small-molecule peptide composed of two amino acids. It plays a crucial role in peptide synthesis, particularly in the construction of somatostatin analogs.

Preparation Methods

Synthetic Routes:

The synthetic route for BOC-L-HIS (TRT)-AIB-OH involves sequential steps to assemble the desired structure

  • Protection of Amino Groups:

    • The tert-butoxycarbonyl (BOC) group is introduced to protect the amino group of L-histidine (HIS).
    • The trityl (TRT) group is added to protect the amino group of α-aminoisobutyric acid (AIB).
  • Coupling of Protected Amino Acids:

    • The protected L-histidine and AIB are coupled using standard peptide coupling reagents (e.g., DCC, HOBt).
    • The resulting dipeptide is further modified to introduce the pyrimidine-5-carboxylic acid moiety.

Industrial Production Methods:

Industrial-scale production typically involves solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS allows efficient assembly of longer peptides by stepwise addition of protected amino acids on a solid support.

Chemical Reactions Analysis

Reactions:

    Hydrolysis: Removal of the BOC and TRT protecting groups using acid or base.

    Amide Bond Formation: Coupling of amino acids during peptide synthesis.

    Cyclization: Formation of the azetidine ring.

    Carboxylation: Introduction of the pyrimidine-5-carboxylic acid group.

Common Reagents and Conditions:

    BOC Deprotection: TFA (trifluoroacetic acid) or HCl in organic solvents.

    Peptide Coupling: DCC (dicyclohexylcarbodiimide), HOBt (1-hydroxybenzotriazole), DMF (dimethylformamide).

    Cyclization: Heat or activating agents.

    Carboxylation: Carboxylating agents (e.g., CO2).

Major Products:

The main product is BOC-L-HIS (TRT)-AIB-OH, a peptide with the desired sequence and functional groups.

Scientific Research Applications

BOC-L-HIS (TRT)-AIB-OH finds applications in:

    Peptide Chemistry: As an intermediate for synthesizing somatostatin analogs.

    Biological Studies: Investigating peptide-receptor interactions.

    Medicine: Developing targeted drug delivery systems.

Mechanism of Action

The compound’s mechanism involves binding to specific receptors (e.g., somatostatin receptors) and modulating cellular signaling pathways. Further research is needed to elucidate its precise effects.

Comparison with Similar Compounds

BOC-L-HIS (TRT)-AIB-OH is unique due to its specific amino acid sequence and functional groups. Similar compounds include other peptide intermediates and analogs used in drug development and research .

Properties

Molecular Formula

C13H18N4O4

Molecular Weight

294.31 g/mol

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H18N4O4/c1-13(2,3)21-12(20)16-9-6-17(7-9)11-14-4-8(5-15-11)10(18)19/h4-5,9H,6-7H2,1-3H3,(H,16,20)(H,18,19)

InChI Key

ZKLBUQVWUGAFBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

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